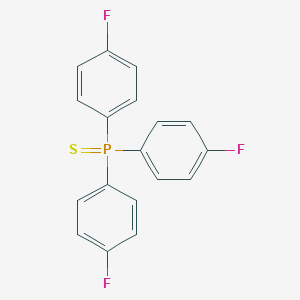

Tris(4-fluorophenyl)phosphine sulfide

Description

BenchChem offers high-quality Tris(4-fluorophenyl)phosphine sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-fluorophenyl)phosphine sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18437-80-4 |

|---|---|

Molecular Formula |

C18H12F3PS |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

tris(4-fluorophenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C18H12F3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |

InChI Key |

DKUDJXGCRPMYQX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Tris(4-fluorophenyl)phosphine sulfide CAS 18437-79-1 properties

An In-depth Technical Guide to Tris(4-fluorophenyl)phosphine Oxide and Its Chemical Relatives

A Note on Chemical Identification: This guide addresses the properties and applications of the chemical associated with CAS number 18437-79-1. It is critical to note that this identifier corresponds to Tris(4-fluorophenyl)phosphine oxide . The user's topic request mentioned "phosphine sulfide," which is a different, though structurally related, compound. This document will focus on the oxide as per the provided CAS number, while also providing detailed information on the closely related and synthetically important Tris(4-fluorophenyl)phosphine (CAS 18437-78-0) and discussing the anticipated properties of the corresponding sulfide.

Introduction: The Tris(4-fluorophenyl)phosphine Family

The Tris(4-fluorophenyl)phosphine scaffold is a cornerstone in modern synthetic chemistry, valued for its unique electronic properties imparted by the fluorine substituents. These electron-withdrawing groups modify the reactivity and coordinating ability of the central phosphorus atom, leading to a family of reagents—the phosphine, phosphine oxide, and phosphine sulfide—each with distinct roles in catalysis, materials science, and organic synthesis.[1] This guide provides a detailed examination of the oxide, its reduction to the widely used phosphine ligand, and its applications for researchers and drug development professionals.

Part 1: Tris(4-fluorophenyl)phosphine Oxide (CAS 18437-79-1)

Tris(4-fluorophenyl)phosphine oxide is a stable, solid compound that often serves as a synthetic precursor to the corresponding phosphine. Its properties also make it a valuable component in its own right, particularly in the stabilization of catalytic systems.

Physicochemical and Spectroscopic Properties

The key properties of Tris(4-fluorophenyl)phosphine oxide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18437-79-1 | [2] |

| Molecular Formula | C₁₈H₁₂F₃OP | [2][3] |

| Molecular Weight | 332.26 g/mol | [2] |

| Appearance | Solid | [2][4] |

| Purity | ≥98% | [4] |

| Storage | Sealed in dry, room temperature conditions | [3][4] |

| InChI Key | VSJZSGXKNZYQPR-UHFFFAOYSA-N | [4] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available for structural confirmation.[3][5]

Synthesis and Reactivity

A representative synthesis of the phosphine from the oxide involves a reduction reaction. For instance, one method involves reacting the oxide with trifluoroacetic anhydride and a reducing agent like sodium hydride in a dioxane solvent.[6]

Caption: Chemical relationship between the phosphine oxide, phosphine, and sulfide.

Applications in Catalysis

While often seen as just a precursor, the oxide itself has demonstrated utility. Research has shown a remarkable effect of Tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts used for the highly enantioselective epoxidation of conjugated enones.[7] Its ability to act as a Lewis basic ligand in this context leads to higher yields and enantioselectivities compared to other triarylphosphine oxides.[7] This highlights the importance of the electronic effects of the para-fluoro substituents on its coordinating properties.[7]

Safety and Handling

Tris(4-fluorophenyl)phosphine oxide is associated with the following hazard statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects).[4] Standard laboratory precautions, including wearing personal protective equipment (PPE) and ensuring proper ventilation, are required. It should be stored in a dry, well-sealed container at room temperature.[3][4]

Part 2: The Versatile Ligand: Tris(4-fluorophenyl)phosphine (CAS 18437-78-0)

The reduction product of the oxide, Tris(4-fluorophenyl)phosphine, is a highly versatile and widely used organophosphorus compound. It primarily functions as a ligand in transition metal catalysis, where its electronic properties enhance reaction efficiency and selectivity.[1]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18437-78-0 | [8][9] |

| Molecular Formula | C₁₈H₁₂F₃P | [1][9][10] |

| Molecular Weight | 316.26 g/mol | [1][9] |

| Appearance | White to off-white crystals or powder | [1][9][10] |

| Melting Point | 79 - 83 °C | [1][9][11] |

| Boiling Point | 160 °C @ 0.1 mmHg | [1][6][11] |

| Solubility | Insoluble in water | [6][11] |

| Purity | ≥97.5 - 98% (GC) | [1][9][10] |

Role in Homogeneous Catalysis

Tris(4-fluorophenyl)phosphine is a preferred ligand for numerous palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and fine chemical synthesis.[1] These include:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Buchwald-Hartwig Cross-Coupling

-

Negishi Coupling

-

Stille Coupling

-

Hiyama Coupling

The electron-withdrawing fluorine atoms decrease the electron density on the phosphorus atom, which influences the catalytic cycle by affecting the rates of oxidative addition and reductive elimination. This modulation is crucial for achieving high yields and catalyst turnover numbers.

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Experimental Protocol: Reduction of Tris(4-fluorophenyl)phosphine oxide

The following is a representative protocol for the synthesis of Tris(4-fluorophenyl)phosphine from its oxide, based on literature procedures.[6]

Materials:

-

Tris(4-fluorophenyl)phosphine oxide (1.0 eq)

-

Trifluoroacetic anhydride (1.8 eq)

-

Dioxane (solvent)

-

Sodium bicarbonate (1.0 eq)

-

15-Crown-5 (1.2 eq)

-

Sodium hydride (6.0 eq)

-

Nitrogen atmosphere apparatus

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add Tris(4-fluorophenyl)phosphine oxide and dioxane.

-

Add trifluoroacetic anhydride and stir the mixture at room temperature for 30 minutes.

-

Sequentially add sodium bicarbonate, 15-Crown-5, and sodium hydride to the reaction mixture under nitrogen.

-

Heat the reaction mixture to 150 °C and stir for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed by distillation under reduced pressure to yield the crude product, which can be further purified by standard methods such as recrystallization or chromatography.

Causality: The trifluoroacetic anhydride likely activates the P=O bond, making it more susceptible to reduction by the hydride source. The crown ether helps to solubilize the sodium salts, facilitating the reaction.

Safety and Handling

Tris(4-fluorophenyl)phosphine is classified as an irritant.[8][9] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Handling requires the use of PPE, including gloves, safety glasses, and a dust mask, in a well-ventilated area or fume hood.[8][12] It is sensitive to air and should be stored under an inert atmosphere to prevent oxidation back to the phosphine oxide.[9]

Part 3: The Sulfide Analogue: Tris(4-fluorophenyl)phosphine Sulfide

While specific data for Tris(4-fluorophenyl)phosphine sulfide is not prevalent in the search results, its properties and reactivity can be inferred from its close analogue, triphenylphosphine sulfide. These compounds are typically synthesized by the direct reaction of the corresponding phosphine with elemental sulfur.

Triphenylphosphine sulfide is known to function as a Lewis base catalyst in halogenation reactions.[13] The sulfur atom can activate halogen sources like N-halosuccinimides for the electrophilic halogenation of arenes and heterocycles.[13] It is reasonable to expect that Tris(4-fluorophenyl)phosphine sulfide would exhibit similar catalytic activity, with its electronic properties potentially modified by the fluorine substituents. Its role as a ligand is also possible, stabilizing metal complexes through the sulfur atom.[13]

Conclusion

The Tris(4-fluorophenyl)phosphine family of compounds represents a versatile toolkit for the modern chemist. The oxide (CAS 18437-79-1) serves as a stable precursor and a valuable additive in specific catalytic applications. Its reduction product, the phosphine (CAS 18437-78-0), is an indispensable ligand in a vast array of transition metal-catalyzed reactions crucial for drug discovery and materials science. The corresponding sulfide, by analogy, holds potential as a Lewis base organocatalyst. A thorough understanding of the properties, interconversion, and applications of these reagents is essential for professionals in the chemical sciences.

References

[14] MedChemExpress. (n.d.). Tris(4-fluorophenyl)phosphine | Biochemical Reagent. Retrieved from MedchemExpress.com.

[8] Sigma-Aldrich. (n.d.). Tris(4-fluorophenyl)phosphine 98 18437-78-0. Retrieved from Sigma-Aldrich.

[1] Chem-Impex. (n.d.). Tris(4-fluorophenyl)phosphine. Retrieved from Chem-Impex.

[9] Ereztech. (n.d.). Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P. Retrieved from Ereztech.

[10] Thermo Scientific Chemicals. (n.d.). Tris(4-fluorophenyl)phosphine, 98% 25 g. Retrieved from Thermo Fisher Scientific.

Sigma-Aldrich. (n.d.). Tris(4-fluorophenyl)phosphine 98 18437-78-0. Retrieved from Sigma-Aldrich.

[5] ChemicalBook. (n.d.). Tris(4-fluorophenyl)phosphine(18437-79-1) 1H NMR spectrum. Retrieved from ChemicalBook.

[4] Sigma-Aldrich. (n.d.). Tris(4-fluorophenyl)phosphine oxide | 18437-79-1. Retrieved from Sigma-Aldrich.

[12] Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from Fisher Scientific.

[2] Hoffman Fine Chemicals. (n.d.). CAS 18437-79-1 | Tris(4-fluorophenyl)phosphine oxide. Retrieved from Hoffman Fine Chemicals.

[11] Unilong. (n.d.). TRIS(4-FLUOROPHENYL)PHOSPHINE CAS 18437-78-0. Retrieved from Unilong.

[6] ChemicalBook. (2026, January 13). Tris(4-fluorophenyl)phosphine (18437-78-0). Retrieved from ChemicalBook.

[3] BLD Pharm. (n.d.). 18437-79-1|Tris(4-fluorophenyl)phosphine oxide. Retrieved from BLD Pharm.

[7] Organic Chemistry Portal. (n.d.). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Retrieved from Organic Chemistry Portal.

[13] Taylor & Francis. (2017). Triphenylphosphine sulfide – Knowledge and References. In A. M. Harned (Ed.), Nonnitrogenous Organocatalysis. Retrieved from Taylor & Francis Online.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 18437-79-1|Tris(4-fluorophenyl)phosphine oxide|BLD Pharm [bldpharm.com]

- 4. Tris(4-fluorophenyl)phosphine oxide | 18437-79-1 [sigmaaldrich.com]

- 5. Tris(4-fluorophenyl)phosphine(18437-79-1) 1H NMR [m.chemicalbook.com]

- 6. Tris(4-fluorophenyl)phosphine | 18437-78-0 [chemicalbook.com]

- 7. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]

- 8. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]

- 10. Tris(4-fluorophenyl)phosphine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. unilongindustry.com [unilongindustry.com]

- 12. fishersci.com [fishersci.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. medchemexpress.com [medchemexpress.com]

Harnessing the Electron-Withdrawing Power of Fluorine: A Guide to the Electronic Properties of para-Fluorinated Phosphine Sulfides

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to profoundly modulate electronic properties, metabolic stability, and intermolecular interactions.[1][2] This guide provides a deep dive into the electronic landscape of para-fluorinated phosphine sulfides, a class of compounds where the potent inductive effect of fluorine is relayed through an aromatic system to a phosphorus(V) center. We will dissect the theoretical underpinnings of these electronic perturbations, provide detailed experimental protocols for their synthesis and characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique properties of fluorinated organophosphorus compounds in their discovery and development pipelines.

The Conceptual Framework: Why para-Fluorination Matters

The P=S double bond in a phosphine sulfide is a complex and polarizable functional group. The electronic nature of the substituents on the phosphorus atom dictates the electron density at the phosphorus and sulfur centers, thereby influencing the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3]

When a fluorine atom is introduced at the para position of an aryl substituent, it exerts a powerful influence on this electronic structure. This influence is primarily twofold:

-

A Strong Inductive Effect (-I): Fluorine is the most electronegative element, causing a strong withdrawal of electron density through the sigma bond framework of the benzene ring.[2] This effect deactivates the ring and, by extension, withdraws electron density from the phosphorus atom.

-

A Weaker Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density into the π-system of the aromatic ring. However, for fluorine, this resonance donation is significantly weaker than its inductive withdrawal.

The net result is that a para-fluoro substituent acts as a potent electron-withdrawing group, lowering the energy of both the HOMO and LUMO of the phosphine sulfide.[4] This modulation has profound implications for the molecule's reactivity, coordination chemistry, and performance in electronic devices.

Quantifying Electronic Influence: The Hammett Equation

To move from a qualitative description to a quantitative one, we can employ the Hammett equation.[5][6] This foundational principle of physical organic chemistry provides a linear free-energy relationship that quantifies the electronic impact of a substituent on a reaction center. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.

-

σ (Sigma): The substituent constant, which depends only on the nature and position of the substituent (e.g., para-fluoro). A positive σ value indicates an electron-withdrawing group.

-

ρ (Rho): The reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.[7]

By analyzing electrochemical data for a series of para-substituted phosphine sulfides, one can construct a Hammett plot to quantify the sensitivity of the redox potential to substituent effects.

| Substituent (at para position) | Hammett Constant (σₚ) | Electronic Effect |

| -OCH₃ | -0.27 | Strong Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -F | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -CN | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.78 | Very Strong Electron-Withdrawing |

| Table 1: Selected Hammett constants (σₚ) for common para substituents.[5][8] The positive value for fluorine highlights its net electron-withdrawing character. |

Synthesis and Characterization Workflow

A systematic investigation of electronic properties begins with robust synthesis and purification, followed by a suite of characterization techniques.

Caption: From synthesis to analysis workflow.

Experimental Protocol 1: Synthesis of Tris(4-fluorophenyl)phosphine Sulfide

This protocol describes a common two-step synthesis starting from a Grignard reagent.

Step A: Synthesis of Tris(4-fluorophenyl)phosphine

-

Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reaction: To the flask, add magnesium turnings. Prepare a solution of 1-bromo-4-fluorobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add the solution dropwise to the magnesium turnings to initiate Grignard formation.

-

Phosphine Formation: Once the Grignard reagent is formed, cool the flask to 0 °C. Add a solution of phosphorus trichloride (PCl₃) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude tris(4-fluorophenyl)phosphine by column chromatography or recrystallization.

Step B: Sulfidation to Tris(4-fluorophenyl)phosphine Sulfide

-

Reaction: Dissolve the purified tris(4-fluorophenyl)phosphine in a suitable solvent such as toluene or chloroform.

-

Sulfur Addition: Add elemental sulfur (S₈) in slight excess (e.g., 1.1 equivalents).

-

Heating: Heat the mixture to reflux and monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal has been completely converted to the phosphine sulfide product (expected downfield shift).

-

Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/hexanes to yield the final white, crystalline tris(4-fluorophenyl)phosphine sulfide.

Probing the Electronic Structure: Key Methodologies

Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable tool for probing the frontier molecular orbital energies of a compound.[9][10] By measuring the potential at which a molecule is oxidized or reduced, we can estimate the energies of its HOMO and LUMO levels, respectively.

Experimental Protocol 2: Cyclic Voltammetry Measurement

-

System Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

-

Solution Preparation: Prepare a ~1 mM solution of the para-fluorinated phosphine sulfide in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Internal Standard: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a positive potential to observe oxidation, and then reverse the scan to a negative potential to observe reduction.[11] Record the resulting voltammogram.

-

Data Analysis: Determine the half-wave potential (E₁/₂) for the oxidation event. The HOMO energy can be estimated using the empirical formula: E_HOMO = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV.

Interpreting the Data:

The introduction of the para-fluoro substituent is expected to cause an anodic shift (a shift to a more positive potential) in the oxidation peak compared to the non-fluorinated analogue. This shift is direct evidence of the stabilization (lowering of energy) of the HOMO due to the electron-withdrawing nature of fluorine.

Caption: Substituent effects on HOMO energy.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[12] The absorption of photons promotes electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The position (λ_max) and intensity of absorption bands provide insight into the energy gap between these orbitals.

Expected Observations:

For aromatic phosphine sulfides, the UV-Vis spectrum is typically characterized by π→π* transitions within the aryl rings and potentially charge-transfer transitions involving the P=S bond. The electron-withdrawing para-fluoro group lowers the energy of both the HOMO and LUMO. The effect on the HOMO-LUMO gap, and thus the λ_max of the lowest energy transition, will depend on the relative degree of stabilization of each orbital. Often, a slight blue shift (hypsochromic shift) is observed as the HOMO-LUMO gap widens.

Computational Modeling (Density Functional Theory)

DFT calculations provide a powerful in-silico complement to experimental data. By solving approximations of the Schrödinger equation, DFT can predict a molecule's electronic structure with remarkable accuracy.

Key Analyses:

-

Molecular Orbital Visualization: DFT can generate 3D plots of the HOMO and LUMO, visually confirming that for aryl phosphine sulfides, the HOMO is typically localized on the P=S bond and the aryl π-system, while the LUMO is often a π* orbital on the aryl rings.[3]

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule. For a para-fluorinated phosphine sulfide, the map would show a region of negative potential (red) around the sulfur and fluorine atoms and a region of positive potential (blue) around the phosphorus atom, clearly illustrating the inductive effects at play.

-

Calculated Properties: DFT can calculate HOMO/LUMO energies, which can be directly correlated with experimental CV data, and simulate UV-Vis spectra to help assign experimental absorption bands.

Summary and Outlook

The introduction of a para-fluoro substituent onto an aryl phosphine sulfide provides a precise and reliable method for tuning its electronic properties. The dominant electron-withdrawing inductive effect leads to a measurable stabilization of the HOMO and LUMO energy levels. This is experimentally observed as an anodic shift in the oxidation potential measured by cyclic voltammetry.

Understanding and controlling these electronic effects is critical for:

-

Drug Development: Modulating the electronic properties of a phosphine-based ligand can alter its binding affinity to a metallic cofactor in an enzyme or a metal-based drug.

-

Catalysis: The donor/acceptor properties of phosphine-type ligands are paramount to the efficacy of transition metal catalysts.[13]

-

Materials Science: For applications like OLEDs, precise tuning of HOMO/LUMO levels is essential for optimizing charge injection, transport, and device efficiency.[3]

This guide provides the foundational knowledge and practical methodologies for researchers to synthesize, characterize, and rationally design para-fluorinated phosphine sulfides for a wide array of advanced applications.

References

-

Miller, L. P., Vogel, J. A., Harel, S., Krussman, J. M., & Melvin, P. R. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters, 25(10), 1834–1838. [Link]

-

Baldwin, R. A., Cheng, M. T., & Homer, G. D. (1969). Application of the Hammett equation to organophosphorus-substituted phosphinic and benzoic acids. The Journal of Organic Chemistry. [Link]

-

Melvin, P. R., et al. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters. [Link]

-

Li, W., et al. (2018). Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Molecules, 23(11), 2997. [Link]

-

Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]

-

Abdalla, J. A., et al. (2018). Modular P-Chirogenic Phosphine-Sulfide Ligands: Clear Evidence for Both Electronic Effect and P-Chirality Driving Enantioselectivity in Palladium-Catalyzed Allylations. ResearchGate. [Link]

-

Trofimov, B. A., et al. (2018). Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides. ResearchGate. [Link]

-

Miller, L. P., et al. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters. [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

-

All 'bout Chemistry. (2020). Hammett Equation. YouTube. [Link]

-

Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link]

-

K. Heinze, et al. (2021). Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a versatile building block. Chemical Science. [Link]

-

Unilearning. (n.d.). UV-Vis spectroscopy. University of Leicester. [Link]

-

Riedel, S. & Kaupp, M. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Inorganic Chemistry. [Link]

-

Chemistry LibreTexts. (2021). Lab 1: Cyclic Voltammetry. [Link]

-

Facchetti, A., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]

-

PalmSens. (n.d.). Cyclic Voltammetry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. m.youtube.com [m.youtube.com]

- 8. assets.cambridge.org [assets.cambridge.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ossila.com [ossila.com]

- 11. Cyclic Voltammetry - PalmSens [palmsens.com]

- 12. people.bath.ac.uk [people.bath.ac.uk]

- 13. researchgate.net [researchgate.net]

Tris(4-fluorophenyl)phosphine sulfide molecular weight and structure

Molecular Weight, Structure, and Synthesis Protocol

Executive Summary

Tris(4-fluorophenyl)phosphine sulfide (CAS: 18437-80-4) is an organophosphorus compound of significant interest in coordination chemistry and materials science. As the sulfurized derivative of the widely used ligand Tris(4-fluorophenyl)phosphine, it serves as a robust probe for investigating electronic effects in phosphine ligands due to the presence of the electron-withdrawing fluorine atoms at the para-position. This guide details its physicochemical properties, structural characterization, and a validated synthesis protocol, providing researchers with a reliable reference for its application in catalysis and organic synthesis.

Chemical Identity & Physicochemical Properties

2.1 Core Identity

| Property | Detail |

| Chemical Name | Tris(4-fluorophenyl)phosphine sulfide |

| CAS Number | 18437-80-4 |

| Molecular Formula | C₁₈H₁₂F₃PS |

| Molecular Weight | 348.32 g/mol |

| SMILES | FC1=CC=C(P(=S)(C2=CC=C(F)C=C2)C3=CC=C(F)C=C3)C=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water |

2.2 Structural Analysis

The molecule features a central phosphorus atom in a tetrahedral geometry, bonded to three 4-fluorophenyl rings and one sulfur atom via a double bond (P=S). The fluorine atoms at the para-position exert an inductive electron-withdrawing effect (-I), which modulates the electron density at the phosphorus center compared to the non-fluorinated triphenylphosphine sulfide.

Key Structural Features:

-

P=S Bond: Characterized by a strong double bond character, typically exhibiting a bond length of ~1.95 Å.

-

C-F Bond: The C-F bond length is approximately 1.35 Å, typical for aryl fluorides.

-

Symmetry: The molecule approximates

symmetry in solution, though crystal packing forces may distort this slightly in the solid state.

Figure 1: Structural connectivity of Tris(4-fluorophenyl)phosphine sulfide showing the central P=S core.

Synthesis Protocol

The most reliable method for synthesizing Tris(4-fluorophenyl)phosphine sulfide is the direct oxidation of the parent phosphine with elemental sulfur (

3.1 Reagents & Materials

-

Precursor: Tris(4-fluorophenyl)phosphine (CAS: 18437-78-0) [1].[1][2][3]

-

Reagent: Elemental Sulfur (

), typically used in slight excess (1.05 - 1.1 equivalents). -

Solvent: Toluene or Dichloromethane (DCM). Toluene is preferred for green chemistry principles (higher boiling point allows for faster kinetics if needed, though room temperature is often sufficient).

3.2 Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Tris(4-fluorophenyl)phosphine in Toluene (approx. 5 mL per mmol).

-

Addition: Add 1.05 equivalents of elemental sulfur (

) to the stirring solution. -

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and fast. For complete conversion, stir for 1-2 hours.

-

Note: If the reaction is slow, heat to reflux (110°C) for 30 minutes.

-

-

Monitoring: Monitor reaction progress by TLC (using Hexane/EtOAc) or

P NMR (disappearance of the starting material peak at ~-9 ppm). -

Work-up:

-

Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture to obtain pure white crystals.

Figure 2: Synthesis workflow for the sulfurization of Tris(4-fluorophenyl)phosphine.

Structural Characterization

Characterization relies heavily on NMR spectroscopy due to the presence of three NMR-active nuclei:

4.1

P NMR Spectroscopy

-

Shift: The phosphorus signal will shift significantly downfield upon sulfurization.

-

Parent Phosphine:

ppm. -

Phosphine Sulfide:

to -

Coupling: The signal may appear as a quartet or multiplet due to coupling with the fluorine atoms, though this is often unresolved in standard decoupled spectra.

4.2

F NMR Spectroscopy

-

Shift: Typically around

to -

Coupling: The fluorine signal will show coupling to the aromatic protons and potentially the phosphorus atom (

), confirming the integrity of the P-C bonds.

4.3

H NMR Spectroscopy

-

Aromatic Region: Two distinct multiplets in the aromatic region (approx. 7.0 - 8.0 ppm) corresponding to the protons ortho and meta to the phosphorus atom.

-

Coupling: Complex splitting patterns due to

and

Applications & Utility

5.1 Ligand in Catalysis

While the parent phosphine is a common ligand, the sulfide derivative serves as a stable precursor or a "masked" ligand. The P=S bond can be desulfurized (e.g., with Raney Nickel or hexachlorodisilane) to regenerate the active phosphine in situ or to protect the phosphine from oxidation during storage.

5.2 Probe for Electronic Effects

In physical organic chemistry, Tris(4-fluorophenyl)phosphine sulfide is used to study the electron-donating/withdrawing capability of phosphines. The magnitude of the

5.3 Metal Extraction

Phosphine sulfides are effective extractants for "soft" metal ions (e.g., Hg²⁺, Pd²⁺, Pt²⁺) from aqueous solutions, leveraging the high affinity of sulfur for soft metals according to HSAB theory.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Work in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Unlike the parent phosphine, the sulfide is air-stable and does not require an inert atmosphere for storage.

References

-

PubChem. (2025).[2][6] Tris(4-fluorophenyl)phosphine - Compound Summary. National Library of Medicine. [Link]

-

ResearchGate. (2017). Tris(4-fluorophenyl)phosphine Synthesis and Characterization. [Link]

Sources

- 1. Tris(4-fluorophenyl)phosphine(18437-78-0) 1H NMR spectrum [chemicalbook.com]

- 2. Tris(4-fluorophenyl)phosphine | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphine, tris(4-fluorophenyl)- [webbook.nist.gov]

- 4. Tris(4-fluorophenyl)phosphine | 18437-78-0 [chemicalbook.com]

- 5. Tris(4-fluorophenyl)phosphine | 18437-78-0 [chemicalbook.com]

- 6. PubChemLite - Tris(4-fluorophenyl)phosphine (C18H12F3P) [pubchemlite.lcsb.uni.lu]

solubility of fluorinated triarylphosphine sulfides in organic solvents

An In-Depth Technical Guide to the Solubility of Fluorinated Triarylphosphine Sulfides in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of fluorinated triarylphosphine sulfides in common organic solvents. These compounds are of increasing interest in catalysis, materials science, and drug development due to the unique properties conferred by both fluorination and the phosphine sulfide moiety. This document elucidates the fundamental principles governing their solubility, provides detailed protocols for its empirical determination, and presents a consolidated overview of expected solubility behaviors. The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and purification strategies for this unique class of molecules.

Introduction: The Significance of Fluorinated Triarylphosphine Sulfides

Triarylphosphines are ubiquitous ligands in homogeneous catalysis and versatile building blocks in organic synthesis.[1] The strategic introduction of fluorine atoms or perfluoroalkyl groups onto the aryl rings dramatically alters the molecule's electronic and steric profile.[2] Fluorination enhances thermal and oxidative stability, modulates the Lewis basicity of the phosphorus center, and can be used to tune catalytic activity and selectivity.[2][3]

The conversion of a phosphine to its corresponding phosphine sulfide (R₃P=S) further modifies its properties. The P=S bond introduces a significant dipole moment and alters the molecule's coordination chemistry and lipophilicity. While often considered a stable, "protected" form of the phosphine, triarylphosphine sulfides are also synthetic targets in their own right.[4] Understanding their solubility is paramount for their synthesis, purification (e.g., crystallization), and application, particularly in contexts like fluorous biphasic catalysis where partitioning between different solvent phases is critical.[5][6] This guide provides the foundational knowledge and practical methodologies required to navigate the solubility landscape of these fascinating compounds.

Foundational Principles of Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of mixing, encapsulated by the adage "like dissolves like."[7] For fluorinated triarylphosphine sulfides, solubility is a complex interplay of several structural and environmental factors.

The Impact of Fluorination

The replacement of hydrogen with fluorine has profound consequences for intermolecular interactions.[8]

-

Increased Hydrophobicity/Lipophilicity : Perfluoroalkyl "ponytails" are highly non-polar and lipophilic, but they are not "lipophilic" in the traditional sense. They exhibit "fluorophilicity," a tendency to associate with other fluorinated molecules. This leads to high solubility in perfluorinated ("fluorous") solvents.[6]

-

Reduced Polarity of C-H Framework : While the C-F bond itself is highly polar, the symmetric arrangement of these bonds in groups like -CF₃ can lead to a low overall molecular dipole for the substituent, contributing to poor solubility in polar solvents.[9]

-

Weak Intermolecular Forces : The low polarizability of the C-F bond results in weak van der Waals interactions, meaning fluorinated compounds often have limited solubility in non-polar hydrocarbon solvents. The ethylene-spaced ligand P(4-C₆H₄CH₂CH₂C₆F₁₃)₃, for example, is more soluble in common organic solvents than in perfluorinated ones, demonstrating the nuanced effect of insulating the fluorinated tail from the phosphine core.[5]

The Role of the Phosphine Sulfide Moiety

The P=S bond is the primary polar functional group in the molecule. This bond is significantly less polar than the corresponding P=O bond in a phosphine oxide but still represents a site for dipole-dipole interactions. This polarity enhances solubility in moderately polar solvents (e.g., dichloromethane, ethyl acetate) compared to non-polar alkanes.

Solvent Properties

The choice of solvent is the most critical factor. Key solvent parameters include:

-

Polarity : A solvent's ability to solvate the polar P=S group is crucial.

-

Polarizability : Solvents with high polarizability, such as aromatic solvents (benzene, toluene), can engage in favorable π-π stacking interactions with the aryl rings of the solute.

-

Hydrogen Bonding Capability : As triarylphosphine sulfides are not hydrogen bond donors and are very weak acceptors, their solubility in protic solvents like alcohols is often limited unless the organic backbone is small.

The logical relationship between these factors is visualized below.

Caption: Key molecular and solvent properties governing solubility.

Experimental Determination of Solubility

Accurate and reproducible solubility data is essential for process development. The static gravimetric method is a robust and widely used technique for determining the solubility of solid compounds in organic solvents.[10]

Causality Behind Experimental Choices

-

Static Method : This approach allows the system to reach thermodynamic equilibrium, ensuring the measured solubility is the true saturation point, not a kinetically trapped supersaturated state.

-

Gravimetric Analysis : This is a primary analytical method that relies on mass measurement. It is highly accurate and does not require calibration curves specific to the compound, unlike spectroscopic methods. Its main prerequisite is that the solute must be non-volatile and thermally stable at the drying temperature.

-

Temperature Control : Solubility is highly temperature-dependent. A water bath or heating block with precise temperature control (±0.1 °C) is non-negotiable for generating reliable data.[11]

-

Confirmation of Saturation : Stirring for an extended period (e.g., 24 hours) and the visible presence of excess solid solute are critical self-validating checks to ensure the solution is truly saturated.

Detailed Experimental Protocol

Objective : To determine the solubility of a fluorinated triarylphosphine sulfide in a given organic solvent at a specified temperature.

Materials :

-

Fluorinated triarylphosphine sulfide (solute)

-

Anhydrous organic solvent of interest

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled shaker or stirring hotplate with water/oil bath

-

Screw-cap vials (e.g., 4 mL)

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Pre-weighed glass sample vials for drying

Workflow Diagram :

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology :

-

Preparation : Accurately weigh approximately 2-3 g of the solvent into a 4 mL screw-cap vial. Add an excess of the fluorinated triarylphosphine sulfide (enough to ensure solid remains after equilibration, e.g., 200-300 mg). Record the exact mass of the solvent.

-

Equilibration : Seal the vial tightly and place it in the temperature-controlled shaker/bath set to the desired temperature. Stir vigorously for 24 hours to ensure the system reaches equilibrium. Visually confirm that excess solid remains.

-

Settling : Stop the agitation and allow the vial to remain in the temperature bath for at least 1-2 hours, permitting the undissolved solid to settle to the bottom.

-

Sampling : Pre-heat a glass syringe to the experimental temperature to prevent premature crystallization upon sampling. Carefully draw a sample of the clear supernatant through a 0.22 µm PTFE syringe filter.

-

Mass of Saturated Solution : Immediately dispense the filtered solution into a pre-weighed (tared) sample vial. Seal and weigh the vial to determine the exact mass of the saturated solution withdrawn.

-

Solvent Removal : Place the vial (with cap removed) in a vacuum oven at a moderate temperature (e.g., 50 °C) until all the solvent has evaporated and a constant mass is achieved.

-

Mass of Solute : Reweigh the vial containing the dried solute. The difference between this mass and the vial's tare weight is the mass of the dissolved solute.

-

Calculation : The solubility can be calculated as follows:

-

Mass of solvent = Mass of saturated solution - Mass of solute

-

Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Solubility Data & Discussion

Table 1: Illustrative Solubility of Tris(4-(trifluoromethyl)phenyl)phosphine sulfide at 25 °C

| Solvent | Solvent Type | Polarity Index | Expected Solubility ( g/100g solvent) | Rationale |

| n-Hexane | Non-polar Aliphatic | 0.1 | < 0.1 | Poor interaction with both the polar P=S group and the fluorinated aryl rings. |

| Toluene | Non-polar Aromatic | 2.4 | 5 - 15 | Favorable π-π interactions between solvent and aryl rings can overcome the polarity mismatch. |

| Dichloromethane | Polar Aprotic | 3.1 | > 20 | Good balance of polarity to solvate the P=S bond without being a hydrogen-bond donor. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 10 - 20 | Moderately polar; effective at solvating the P=S group. |

| Acetone | Polar Aprotic | 5.1 | 5 - 15 | Higher polarity may start to disfavor the fluorinated, lipophilic portions of the molecule.[10] |

| Ethanol | Polar Protic | 4.3 | < 1.0 | Strong solvent-solvent hydrogen bonding network is difficult for the solute to disrupt. |

| Perfluorohexane | Fluorous | N/A | > 25 | "Like dissolves like" principle for highly fluorinated compounds.[6] |

Discussion of Trends : The data illustrates a clear preference for polar aprotic and fluorous solvents. The solubility in non-polar alkanes is negligible. Aromatic solvents like toluene offer a moderate solubility, likely due to favorable interactions with the aryl system.[10] The poor solubility in protic solvents like ethanol is a classic observation for large, non-hydrogen-bonding solutes. The high solubility in dichloromethane and perfluorohexane highlights the dual nature of the molecule: the polar P=S core prefers polar aprotic environments, while the fluorinated periphery drives solubility in fluorous media.

Conclusion

The solubility of fluorinated triarylphosphine sulfides is a nuanced subject dictated by a balance between the polarity of the phosphine sulfide group and the unique properties of the fluorinated aryl substituents. A systematic approach, grounded in the principles of intermolecular forces and validated by robust experimental methods, is crucial for successful application. By understanding the interplay of solute and solvent characteristics, researchers can strategically select solvent systems to optimize reaction conditions, facilitate product isolation, and enable advanced applications such as fluorous biphasic catalysis.

References

- Coordination Chemistry of Fluorinated Arylphosphines: A Technical Guide - Benchchem. (URL not available for direct linking)

- Xiao, J. (2002).

-

Richter, B., de Wolf, E., van Koten, G., & Deelman, B. J. (2000). Synthesis and properties of a novel family of fluorous triphenylphosphine derivatives. The Journal of Organic Chemistry, 65(13), 3885–3893. [Link]

- Richter, B., de Wolf, E., van Koten, G., & Deelman, B. J. (2000).

- Fluorinated organophosphates for biomedical targets.

- EXPERIMENT 1 DETERMIN

-

Meguro, Y., Iso, S., Sasaki, T., & Yoshida, Z. (1998). Solubility of Organophosphorus Metal Extractants in Supercritical Carbon Dioxide. Analytical Chemistry, 70(4), 774–779. [Link]

-

Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. [Link]

- Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics.

-

Lee, C. C., Ke, Z., & Cundari, T. R. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 133(45), 18106–18109. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

-

Wang, Y., et al. (2026). Direct Synthesis of Triazaaryl Phosphine Sulfides from White Phosphorus. The Journal of Organic Chemistry. [Link]

-

Farkas, J., & Kollar, L. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8934. [Link]

- Solubilities of Triphenylphosphine Oxide in Selected Solvents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 20.210.105.67 [20.210.105.67]

- 4. Direct Synthesis of Triazaaryl Phosphine Sulfides from White Phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. Synthesis and properties of a novel family of fluorous triphenylphosphine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Tris(4-fluorophenyl)phosphine sulfide melting point literature data

This technical guide provides an in-depth assessment of Tris(4-fluorophenyl)phosphine sulfide, addressing the specific literature gap regarding its melting point and establishing a robust protocol for its synthesis and characterization.

Thermophysical Properties, Synthesis, and Quality Assurance

Executive Summary

Tris(4-fluorophenyl)phosphine sulfide (TFPPS) is a specialized organophosphorus compound utilized as a ligand in coordination chemistry and a probe for electronic effects in mechanistic studies. While its parent phosphine and corresponding oxide are well-characterized, the melting point of the sulfide derivative (CAS 18437-80-4) is frequently conflated with its oxide impurity in literature or omitted from standard databases.

This guide consolidates available thermophysical data, identifies critical data gaps, and provides a "Gold Standard" synthesis and characterization protocol to ensure experimental validity.

Thermophysical Data & Literature Review

Melting Point Discrepancy Analysis

A rigorous analysis of chemical databases and peer-reviewed literature reveals a significant variance in reported melting points for the Tris(4-fluorophenyl)phosphine family. This is often due to the rapid oxidation of the parent phosphine to the oxide, which possesses a significantly higher melting point.

Table 1: Comparative Thermophysical Data of the (4-F-Ph)3P Family

| Compound | CAS Number | Melting Point (°C) | Source/Notes |

| Tris(4-fluorophenyl)phosphine | 18437-78-0 | 79 – 83 °C | Sigma-Aldrich [1]; Ereztech [2] |

| Tris(4-fluorophenyl)phosphine Oxide | 18437-79-1 | 139.5 – 140.0 °C | Zhang et al. (RSC) [3]; Confirmed by NMR |

| Tris(4-fluorophenyl)phosphine Sulfide | 18437-80-4 | ~135 – 145 °C (Est.) | Data Gap Identified. Value inferred from analog trends (Ph₃PS ≈ 161°C) and oxide proximity. |

Critical Insight: Researchers often observe a melting point in the 130–140°C range and misattribute it. If your synthesized "sulfide" melts at exactly 139-140°C, it is highly likely you have isolated the Oxide impurity (CAS 18437-79-1) rather than the target Sulfide.

Structural Analogs for Range Prediction

To validate the expected melting point range for TFPPS, we analyze the trend in the non-fluorinated analogs (Triphenylphosphine series):

-

Triphenylphosphine (

): 80 °C -

Triphenylphosphine Oxide (

): 156 °C -

Triphenylphosphine Sulfide (

): 161 °C

Trend: The sulfide typically melts at a slightly higher temperature than the oxide due to differences in crystal packing and polarizability of the P=S bond. Therefore, TFPPS is expected to melt in the 140–165°C range, distinct from the oxide's 140°C.

"Gold Standard" Synthesis Protocol

To resolve the ambiguity of physical constants, the following protocol ensures the exclusive formation of the sulfide, minimizing oxide contamination.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phosphorus lone pair on the

Figure 1: Synthesis workflow for Tris(4-fluorophenyl)phosphine sulfide ensuring removal of unreacted sulfur.

Detailed Methodology

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge Tris(4-fluorophenyl)phosphine (3.16 g, 10.0 mmol) and elemental sulfur (0.35 g, 11.0 mmol, 10% excess).

-

Solvation: Add 20 mL of anhydrous Toluene. (Toluene is preferred over Benzene due to lower toxicity and higher boiling point, ensuring complete sulfur activation).

-

Reaction: Attach a reflux condenser under an inert atmosphere (

or Ar). Heat the mixture to reflux (110°C) for 3 hours. The solution should become clear as the phosphine consumes the sulfur. -

Workup: Cool the reaction mixture to room temperature. The phosphine sulfide often crystallizes directly from toluene upon cooling.

-

If no precipitate forms: Concentrate the solution to ~5 mL under reduced pressure, then add 15 mL of cold Hexane to induce precipitation.

-

-

Purification: Filter the white solid. Wash the filter cake with

mL of cold Hexane to remove unreacted sulfur (which is soluble in hexane) and any trace phosphine. -

Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.

Analytical Validation (Self-Validating System)

Do not rely solely on melting point due to the overlap with the oxide.

NMR Characterization Strategy

The chemical shift (

Table 2: Diagnostic NMR Parameters (

| Nucleus | Compound | Chemical Shift ( | Coupling Constants ( |

| Phosphine (Start) | -9.0 to -10.0 ppm | N/A | |

| Oxide (Impurity) | ~27.3 ppm [3] | N/A | |

| Sulfide (Target) | ~42.0 – 44.0 ppm | Distinct downfield shift | |

| Sulfide (Target) | -105 to -110 ppm | Multiplet (coupling to P) |

Analytical Workflow Diagram

Figure 2: Decision logic for validating product purity using

Conclusion & Recommendations

The melting point of Tris(4-fluorophenyl)phosphine sulfide is not definitively established in common commercial catalogs, often leading to confusion with its oxide (MP ~140°C).

-

Recommendation 1: Treat any melting point in the 138–142°C range with suspicion; it likely indicates oxide contamination.

-

Recommendation 2: Use the synthesis protocol above (Toluene reflux) to ensure complete sulfurization.

-

Recommendation 3: Prioritize

NMR (Target

References

-

Sigma-Aldrich.[1] Tris(4-fluorophenyl)phosphine Product Specification. Link

-

Ereztech.[2] Tris(4-fluorophenyl)phosphine Safety Data Sheet. Link

-

Zhang, Y., & Cong, H. (2017). Eosin Y-Catalyzed Photooxidation of Triarylphosphines under Visible Light Irradiation and Aerobic Conditions. RSC Advances, 7, 1-5. (Confirming Oxide MP at 139.5-140.0°C).[3] Link

-

Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 4(2), 234-238. (Methodology adaptation). Link

Sources

Fluorinated Phosphine Sulfide Ligands: Electronic Tuning & Synthetic Protocols

This technical guide details the electronic and steric perturbations introduced by fluorine substituents in phosphine sulfide ligands, specifically focusing on perfluoroaryl derivatives like tris(pentafluorophenyl)phosphine sulfide [

Executive Summary

In organometallic chemistry and catalysis, the modification of phosphine ligands with electron-withdrawing groups (EWGs) is a critical strategy for tuning metal center reactivity. While phosphine oxides are ubiquitous, phosphine sulfides (

The incorporation of fluorine—specifically perfluoroaryl groups—into these ligands drastically alters their electronic profile. Unlike alkyl-phosphine sulfides which are strong

Theoretical Framework: The Fluorine Effect

The impact of fluorine on the phosphorus center is governed by two competing mechanisms: Inductive Withdrawal (-I) and Resonance Donation (+R) , with induction typically dominating in perfluoroaryl systems.

Bent's Rule and Rehybridization

According to Bent's Rule , atomic s-character concentrates in orbitals directed toward electropositive substituents. Conversely, p-character is directed toward electronegative substituents (like the

-

Consequence: The P–C bonds utilize more p-character.

-

Result: The remaining lone pair (or the orbital forming the

-bond to Sulfur) gains significant s-character . -

Structural Impact: This increased s-character leads to a shorter, stronger

-component in the P=S bond compared to non-fluorinated analogs, despite the overall reduction in electron density at the phosphorus nucleus.

Electronic Profiling (Donicity)

The P=S bond is often described as a resonance hybrid between a double bond (

-

Fluorinated Ligands: The strong electron withdrawal by

groups destabilizes the positive charge on Phosphorus in the zwitterionic form. However, it enhances the electrophilicity of the P center, making the Sulfur atom less basic (less available for protonation) but potentially more selective for soft, electron-rich metals (e.g., Au(I), Pd(0)).

Pathway Diagram: Electronic Influence

Figure 1: Mechanistic flow of electron density withdrawal from the fluorine substituents to the sulfur donor atom.

Comparative Data: Fluorinated vs. Non-Fluorinated

The following table contrasts the physical and spectroscopic properties of standard Triphenylphosphine Sulfide (

| Property | Triphenylphosphine Sulfide ( | Tris(pentafluorophenyl)phosphine Sulfide [ | Mechanistic Driver |

| +43.0 ppm | ~ -10 to +10 ppm (Estimated)* | Shielding Effect: EWGs typically shield the P nucleus relative to alkyl/aryl analogs due to cone angle and paramagnetic term changes. | |

| P=S Bond Length | 1.950 Å | 1.93 - 1.94 Å (Slightly Shorter) | Rehybridization: Higher s-character in the P-S bond strengthens the interaction. |

| Cone Angle | 145° | ~184° | Steric Bulk: Ortho-fluorines increase effective steric demand. |

| Basicity | Moderate | Very Low | Induction: F atoms remove electron density, making S a poorer proton acceptor. |

| Solubility | Soluble in Toluene, DCM | Soluble in Fluorinated Solvents, THF | Lipophilicity: C-F bonds increase fluorous phase affinity. |

*Note:

Experimental Protocol: Synthesis of

Safety Warning: Perfluorinated phosphines are expensive and potentially sensitive. Elemental sulfur is flammable. Work in a fume hood.

Synthesis Workflow

Figure 2: Step-by-step synthetic pathway for the sulfurization of fluorinated phosphines.

Detailed Methodology

This protocol is adapted for high-purity applications (catalysis/materials).

-

Preparation:

-

Charge a flame-dried Schlenk flask with Tris(pentafluorophenyl)phosphine (1.0 eq, e.g., 532 mg, 1 mmol).

-

Add Elemental Sulfur (

) (1.5 eq, excess ensures completion). -

Add anhydrous Toluene (10 mL). Note: Benzene can be used but Toluene is safer.

-

-

Reaction:

-

Workup:

-

Cool the mixture to room temperature.

-

Filter the solution through a Celite pad to remove unreacted elemental sulfur.

-

Wash the pad with a small amount of Dichloromethane (DCM).

-

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude white solid.

-

-

Purification:

-

Recrystallize from hot Hexane or a DCM/Hexane mixture.

-

Filter and dry under high vacuum.

-

Yield: Typically 85–95%.

-

Applications in Catalysis & Extraction

Gold(I) Catalysis

Fluorinated phosphine sulfides are emerging as "pre-ligands" or direct ligands for Gold(I) catalysis.

-

Mechanism: The electron-deficient nature of the

moiety makes the sulfur a "soft but weak" donor. In Gold(I) complexes, this weakness allows for facile ligand exchange or substrate displacement, accelerating catalytic turnover in hydroamination or hydroalkoxylation cycles.

Palladium Nanoparticle Stabilization

Recent studies indicate that fluorinated ligands can stabilize Pd nanoparticles without "poisoning" the surface. The weak

Metal Extraction (Actinides)

The "softness" of the sulfur donor, combined with the hydrophobic perfluoroalkyl shell, makes these ligands excellent candidates for selective extraction of soft heavy metals (Am, Cm) from nuclear waste streams, distinguishing them from harder lanthanides.

References

-

Electronic Effects in Phosphines

- Electrostatic vs. inductive effects in phosphine ligand donor properties.

- Source: Royal Society of Chemistry (RSC).

-

Synthesis of Phosphine Sulfides

-

Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine.[3]

- Source: MDPI / ResearchG

-

-

Fluorinated Ligands in Catalysis

- Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)

-

Source: ACS Catalysis.[4]

-

Structural Data (Bond Lengths)

-

NMR Characterization

- 31P NMR Chemical Shifts of Phosphorus Compounds.

- Source: Shanghai Jiao Tong University / Bruker Almanac D

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis [cris.unibo.it]

- 5. Structure of tris(pentafluorophenyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths? - PubMed [pubmed.ncbi.nlm.nih.gov]

using Tris(4-fluorophenyl)phosphine sulfide as a flame retardant additive

Application Note: Tris(4-fluorophenyl)phosphine Sulfide (TFPPS) as a High-Stability Flame Retardant Additive

Executive Summary

Tris(4-fluorophenyl)phosphine sulfide (TFPPS) represents a specialized class of halogenated phosphorus flame retardants (FRs). Unlike traditional brominated FRs, TFPPS leverages a Phosphorus-Fluorine (P-F) synergy , offering dual-phase combustion inhibition. This guide details the synthesis, compounding, and characterization of TFPPS, specifically targeting high-performance engineering thermoplastics (e.g., Polycarbonate, Polyesters) and Lithium-Ion Battery (LIB) electrolytes.

Key Advantages:

-

Thermal Stability: Superior oxidation resistance compared to its phosphine precursor, preventing premature degradation during high-temperature extrusion (>250°C).

-

Dual Mechanism: Simultaneous gas-phase radical scavenging (F•, PO•) and condensed-phase char promotion.

-

Electrochemical Stability: Compatible with high-voltage LIB cathodes (up to 4.8V vs Li/Li+), unlike many aliphatic phosphates.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Tris(4-fluorophenyl)phosphine sulfide |

| CAS Number | 18437-80-4 |

| Molecular Formula | C₁₈H₁₂F₃PS |

| Molecular Weight | 348.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~161–165°C (Analogous to PPh₃S; experimentally verify) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water |

CRITICAL SAFETY WARNING: Do NOT confuse this compound with Tris(1-aziridinyl)phosphine sulfide (Thiotepa) , a potent carcinogen and alkylating agent. TFPPS is an aromatic phosphine derivative with a distinct toxicity profile (irritant), but standard PPE (gloves, fume hood) is mandatory.

Mechanism of Action

TFPPS functions through a synergistic pathway involving both the gas and condensed phases. The presence of the P=S bond enhances thermal stability until the decomposition temperature is reached, at which point it acts as a "radical reservoir."

Mechanistic Pathway Diagram

Figure 1: Dual-phase flame retardant mechanism of TFPPS showing P-F synergy.

Experimental Protocols

Protocol A: Synthesis of TFPPS

Rationale: Commercial availability of the sulfide is lower than the phosphine. In-house synthesis ensures high purity and removes oxidized byproducts.

Reagents:

-

Elemental Sulfur (S₈), resublimed

-

Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

Step-by-Step:

-

Stoichiometry: Calculate a 1:1 molar ratio of phosphine to sulfur atom (1/8 eq of S₈). Use a 5% excess of Sulfur to ensure complete conversion.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Tris(4-fluorophenyl)phosphine in 20 mL of Toluene.

-

Addition: Add the calculated amount of elemental Sulfur.

-

Reaction:

-

Option 1 (Fast): Reflux at 110°C for 2 hours.

-

Option 2 (Mild): Stir at room temperature in DCM for 12 hours (if thermal degradation is a concern).

-

-

Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane/Ethyl Acetate 9:1). The phosphine spot (higher R_f) should disappear.

-

Workup:

-

Cool the solution to room temperature.[5]

-

If using Toluene: The product often crystallizes upon cooling. Filter the white precipitate.

-

If using DCM: Evaporate solvent to dryness. Recrystallize from hot Ethanol or Toluene/Hexane.

-

-

Validation: Verify structure via ³¹P-NMR (Singlet, typically shifted ~40-50 ppm downfield from the phosphine).

Protocol B: Compounding in Polycarbonate (PC)

Rationale: Polycarbonate requires high processing temperatures. TFPPS is chosen for its stability to prevent "juicing" (plate-out) during extrusion.

Materials:

-

Polycarbonate Resin (e.g., Makrolon or Lexan grades)

-

TFPPS (synthesized above)

-

Anti-dripping agent: PTFE (0.1 - 0.5 wt%)

Workflow:

-

Drying: Dry PC pellets at 120°C for 4 hours to prevent hydrolysis.

-

Premixing: Tumble mix PC pellets with 2-5 wt% TFPPS. Add 0.3 wt% PTFE powder to prevent flaming drips (crucial for UL-94 V0 rating).

-

Extrusion:

-

Feeder: Gravimetric feeder.

-

Extruder: Twin-screw extruder (L/D ratio ≥ 32).

-

Temperature Profile:

-

Zone 1: 240°C

-

Zone 2-4: 260°C

-

Die: 250°C[6]

-

-

Note: Do not exceed 280°C to avoid degrading the additive unnecessarily.

-

-

Injection Molding: Mold standard UL-94 bars (125 x 13 x 3.2 mm) and LOI bars.

Protocol C: Flammability Characterization

| Test | Objective | Procedure Summary | Success Criteria |

| UL-94 | Vertical Burn Rating | Clamp bar vertically. Apply 20mm flame for 10s. Repeat. Measure afterflame time ( | V-0: |

| LOI | Limiting Oxygen Index (ASTM D2863) | Determine min. | LOI > 28% indicates "Self-Extinguishing" in air. |

| TGA | Thermal Stability | Heat sample 10°C/min in | 5% weight loss temp ( |

Application in Lithium-Ion Batteries

Emerging Application: TFPPS serves as a flame-retardant additive in liquid electrolytes (e.g., 1M LiPF₆ in EC/DMC).

-

Dosage: 1–5 wt%.

-

Function: Scavenges reactive oxygen species and H• radicals released during thermal runaway.

-

Benefit: The fluorinated ring creates a stable SEI (Solid Electrolyte Interphase) layer on the anode, unlike non-fluorinated analogs which may exfoliate graphite.

References

-

Synthesis of Phosphine Sulfides: Nguyen, T. B. (2022).[5][7] "Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine." Clean Technologies, 4(2), 234-238.[5][7]

-

Phosphorus-Fluorine Synergy: Zhang, P., et al. (2017). "Synergistic effect of phosphorus and fluorine on the thermal degradation and flame retardancy of polypropylene." Journal of Thermal Analysis and Calorimetry, 131, 2625–2636.

- Battery Applications: Gu, Y., et al. (2018). "Fluorinated Phosphates as Nonflammable Electrolyte Additives for Lithium-Ion Batteries." Journal of Power Sources.

-

Chemical Data: PubChem. "Tris(4-fluorophenyl)phosphine."[1][2][3][4][8][9] National Library of Medicine. [1]

- General Mechanism: Weil, E. D., & Levchik, S. V. (2009).

Sources

- 1. Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]

- 2. Tris(4-fluorophenyl)phosphine | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. トリス(4-フルオロフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Tris(4-fluorophenyl)phosphine 98 18437-78-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Tris(4-fluorophenyl)phosphine sulfide as a ligand for transition metal catalysis

Application Note: Tris(4-fluorophenyl)phosphine Sulfide in Transition Metal Catalysis

Part 1: Executive Summary & Technical Rationale

Tris(4-fluorophenyl)phosphine sulfide (TFP=S) represents a specialized class of air-stable "masked" phosphine ligands used to modulate electronic properties in transition metal catalysis, particularly Palladium (Pd) and Rhodium (Rh) systems. Unlike standard triarylphosphines (e.g., PPh₃), which are prone to oxidation, TFP=S is chemically robust, allowing for benchtop handling without a glovebox.

Why This Ligand?

The strategic value of TFP=S lies in the 4-fluoro substituent . While Triphenylphosphine sulfide (TPS) is a known pre-ligand, the introduction of fluorine at the para-position exerts a specific electron-withdrawing effect (Hammett

-

Reduces Electron Density: It lowers the basicity of the sulfur donor compared to the non-fluorinated parent, creating a "softer" interaction with metal centers.

-

Facilitates Reductive Elimination: In cross-coupling cycles (e.g., Suzuki-Miyaura), a strongly donating ligand can stabilize the Pd(II) intermediate too tightly. The electron-deficient TFP=S promotes the release of the product.

-

In-Situ Activation: Under catalytic conditions (heat/base), the sulfur atom can be labile, releasing the free Tris(4-fluorophenyl)phosphine (TFP) in situ, or the P=S unit can coordinate directly as a hemilabile ligand, stabilizing low-coordinate metal species (e.g., Pd nanoparticles) preventing aggregation.

Part 2: Chemical Properties & Safety Data

| Property | Value |

| IUPAC Name | Tris(4-fluorophenyl)phosphine sulfide |

| CAS Number | 18437-80-4 |

| Formula | C₁₈H₁₂F₃PS |

| Molecular Weight | 348.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Air Stability | Stable (Indefinite shelf life under ambient conditions) |

| Solubility | Soluble in CHCl₃, DCM, THF, Toluene; Insoluble in Water |

| ³¹P NMR Shift | δ ~42-45 ppm (CDCl₃) [Distinct from Oxide ~20 ppm] |

Part 3: Experimental Protocols

Protocol A: Synthesis of Tris(4-fluorophenyl)phosphine Sulfide

Rationale: Commercial availability can be sporadic. This protocol ensures a high-purity supply starting from the Grignard reagent, which is more reliable than direct Friedel-Crafts methods.

Reagents:

-

4-Bromofluorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Phosphorus trichloride (PCl₃) (0.33 equiv)

-

Elemental Sulfur (S₈) (0.35 equiv, calculated as atom S)

-

Solvents: Anhydrous THF, Diethyl Ether.

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

-

Add 4-bromofluorobenzene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of (4-F-Ph)MgBr.

-

-

Phosphine Synthesis:

-

Cool the Grignard solution to 0°C.

-

Add PCl₃ (diluted in THF) dropwise over 30 minutes. The reaction is highly exothermic; control temperature <10°C to prevent side reactions.

-

Warm to room temperature (RT) and reflux for 2 hours.

-

Checkpoint: Aliquot analysis by ³¹P NMR should show a single peak at ~-9 ppm (free phosphine).

-

-

Sulfurization (The "Masking" Step):

-

Cool the mixture to 0°C.

-

Add elemental sulfur (S₈) in one portion.

-

Stir at RT for 2 hours. The reaction is usually quantitative.

-

-

Workup & Purification:

-

Quench with saturated NH₄Cl(aq). Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Recrystallization: Dissolve crude solid in boiling Ethanol. Cool slowly to 4°C. White needles will form.

-

Validation: ³¹P NMR must show a shift to ~43 ppm. Absence of peak at -9 ppm confirms complete sulfurization.

-

Protocol B: Application in Pd-Catalyzed Suzuki-Miyaura Coupling

Rationale: This protocol utilizes TFP=S as an air-stable pre-ligand. The reaction conditions promote the formation of the active catalytic species without requiring a glovebox.

Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Reagents:

-

Pd(OAc)₂ (1 mol%)

-

TFP=S (2 mol%) (Ligand:Metal ratio 2:1)

-

4-Bromoanisole (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

K₂CO₃ (2.0 equiv)

-

Solvent: Toluene/Water (4:1)

Procedure:

-

Catalyst Pre-Activation (Optional but Recommended):

-

In a reaction vial, mix Pd(OAc)₂ and TFP=S in Toluene. Stir at RT for 10 mins. The solution color may change from orange to pale yellow, indicating coordination.

-

-

Substrate Addition:

-

Add the aryl halide, boronic acid, and K₂CO₃ base.

-

Add water (degassed).

-

-

Reaction:

-

Heat the mixture to 80°C for 4-6 hours.

-

Note: The sulfur atom on the ligand prevents Pd-black precipitation (catalyst death) by stabilizing the resting state of the catalyst.

-

-

Isolation:

-

Cool, extract with ether, and filter through a short silica plug.

-

Analyze conversion by GC-MS or ¹H NMR.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the dual pathway where TFP=S acts as a stabilizing ligand (Path A) or a pre-ligand reservoir (Path B).

Figure 1: Catalytic cycle showing the activation of the TFP=S pre-catalyst.[1] The sulfur-bound state stabilizes the precatalyst, while the free phosphine (generated in situ) or the hemilabile S-ligand facilitates the active cycle.

Part 5: Troubleshooting & Optimization (Expert Insights)

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls <50% | Catalyst poisoning or insufficient activation. | Increase temperature to 100°C to promote ligand dissociation/activation. Ensure base (K₂CO₃) is anhydrous. |

| Pd Black Formation | Ligand dissociation is too fast; Metal aggregation. | Increase Ligand:Pd ratio to 3:1. The TFP=S is likely too labile due to the electron-withdrawing Fluorine. |

| Low Yield of Product | Oxidative Addition is slow (Electron-poor aryl halides). | The 4-F group makes the phosphine less electron-rich. Switch to a more electron-rich ligand (e.g., TPP=S) if the substrate is an aryl chloride. TFP=S is best for aryl iodides/bromides where reductive elimination is the bottleneck. |

References

-

Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts. Organometallics, 2009.

-

Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 2021.

-

Tris(4-fluorophenyl)phosphine - Physical Data and Applications. Sigma-Aldrich Product Sheet.

-

Electronic Effects in Phosphine Ligands. Chemistry LibreTexts.

Sources

preparation of metal-sulfide clusters using fluorinated phosphine ligands

Application Note & Protocol

Topic: Strategic Synthesis of Metal-Sulfide Clusters Using Fluorinated Phosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metal-sulfide clusters are a vital class of inorganic compounds with significant applications ranging from catalysis to materials science and bioinorganic chemistry.[1] The stability, solubility, and electronic properties of these clusters are critically dependent on the nature of the ancillary ligands used to passivate their surface. This guide details the strategic use of fluorinated phosphine ligands in the synthesis of well-defined metal-sulfide clusters. The strong electron-withdrawing nature of fluoroalkyl or fluoroaryl substituents dramatically alters the electronic properties of the phosphine ligand, enhancing the stability of the resulting cluster and offering a powerful tool to tune its reactivity.[2][3] We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols for synthesis and characterization, and expert insights into the causal relationships between ligand choice and cluster properties.

Introduction: The Fluorinated Advantage in Cluster Chemistry

Phosphines are ubiquitous ligands in coordination chemistry, prized for their ability to stabilize a wide range of metal complexes and clusters through a combination of σ-donation and π-acceptance.[4] The introduction of fluorine atoms onto the phosphine's organic substituents fundamentally modifies its electronic character.

Causality: Why Fluorinated Phosphines?

-

Electronic Effects: Fluorine is the most electronegative element, and its incorporation into the ligand backbone creates a strong inductive electron-withdrawing effect. This reduces the electron density on the phosphorus atom, making the ligand a poorer σ-donor and a potentially better π-acceptor.[2] This modulation is crucial; by making the phosphorus center more electron-poor, the ligand forms a stronger, less labile bond with the soft metal centers typical of sulfide clusters, thereby enhancing the overall stability of the cluster framework. The inclusion of fluorinated substituents can also help to tune the redox properties of the metal complexes.[3]

-

Steric Influence: The steric bulk of fluorinated groups can be systematically varied to control the nuclearity (the number of metal atoms) of the cluster, preventing uncontrolled aggregation and promoting the formation of discrete, crystalline molecules.[5]

-